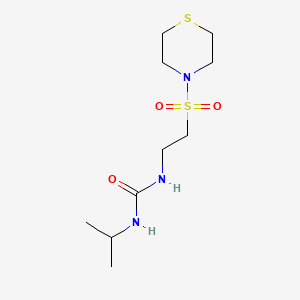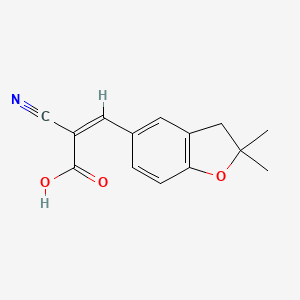![molecular formula C13H15N7 B7553837 2-[1-[(1-Propyltetrazol-5-yl)methyl]imidazol-2-yl]pyridine](/img/structure/B7553837.png)
2-[1-[(1-Propyltetrazol-5-yl)methyl]imidazol-2-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-[(1-Propyltetrazol-5-yl)methyl]imidazol-2-yl]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as PTZ-IP and belongs to the class of imidazole-based compounds.
Mécanisme D'action
The mechanism of action of 2-[1-[(1-Propyltetrazol-5-yl)methyl]imidazol-2-yl]pyridine is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in the inflammatory and cancerous processes. It has also been found to modulate certain neurotransmitters in the brain, which may explain its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
2-[1-[(1-Propyltetrazol-5-yl)methyl]imidazol-2-yl]pyridine has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in the body, which may explain its anti-inflammatory properties. It has also been found to induce apoptosis (programmed cell death) in cancer cells, which may explain its anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[1-[(1-Propyltetrazol-5-yl)methyl]imidazol-2-yl]pyridine in lab experiments is its high potency and specificity. It has also been found to have a good safety profile, with no significant toxicity reported in animal studies. However, one of the limitations of using this compound is its relatively high cost and the complexity of its synthesis.
Orientations Futures
There are several future directions for the research on 2-[1-[(1-Propyltetrazol-5-yl)methyl]imidazol-2-yl]pyridine. One of the most promising directions is the development of new derivatives of this compound with improved potency and specificity. Another direction is the investigation of its potential use in the treatment of other diseases such as autoimmune disorders and infectious diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis process.
Méthodes De Synthèse
The synthesis of 2-[1-[(1-Propyltetrazol-5-yl)methyl]imidazol-2-yl]pyridine is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction between 2-chloro-3-cyanopyridine and 1-propyl-1H-tetrazole-5-thiol. This reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide.
Applications De Recherche Scientifique
2-[1-[(1-Propyltetrazol-5-yl)methyl]imidazol-2-yl]pyridine has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of medicine. It has been found to exhibit significant anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-[1-[(1-propyltetrazol-5-yl)methyl]imidazol-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7/c1-2-8-20-12(16-17-18-20)10-19-9-7-15-13(19)11-5-3-4-6-14-11/h3-7,9H,2,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEURUXUJMLXLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)CN2C=CN=C2C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(1-Propyltetrazol-5-yl)methyl]imidazol-2-yl]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(dimethylamino)-N-[2-[(2-fluorophenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7553755.png)
![1-[2-[4-(2-Oxopyrrolidin-1-yl)phenoxy]acetyl]-1,4-diazepan-5-one](/img/structure/B7553776.png)
![7-Bromo-2-[(3-phenylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7553779.png)
![1-[2-(2-Fluorophenyl)-2-hydroxyethyl]-3-[(4-fluorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B7553785.png)
![4-[3-(1,3-benzothiazol-2-ylamino)pyrazol-1-yl]-N,N-dimethylbutanamide](/img/structure/B7553786.png)

![N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B7553804.png)
![2,2-Dimethyl-1-[4-[(1-methylpiperidin-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7553807.png)
![N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]cyclopentanamine](/img/structure/B7553815.png)
![2-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-1H-isoquinoline-1-carboxamide](/img/structure/B7553821.png)


![4-Ethyl-2-pyridin-2-yl-6-[3-(1,2,4-triazol-1-yl)phenoxy]pyrimidine](/img/structure/B7553854.png)
![2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]azepane-1-carboxamide](/img/structure/B7553862.png)